N-(4-ethylphenyl)butanamide
Description
N-(4-Ethylphenyl)butanamide is an aromatic amide derivative characterized by a butanamide group attached to a 4-ethyl-substituted phenyl ring. The ethyl group at the para position of the phenyl ring contributes to moderate hydrophobicity, influencing solubility and intermolecular interactions. Such compounds are often explored in pharmaceutical and material sciences due to their tunable electronic and steric properties .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(4-ethylphenyl)butanamide |
InChI |
InChI=1S/C12H17NO/c1-3-5-12(14)13-11-8-6-10(4-2)7-9-11/h6-9H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
QHNZLTOFZFYWHB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)CC |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects :
- Ethyl vs. Ethoxy : The ethoxy group in N-(4-ethoxyphenyl)butanamide introduces polarity via the ether oxygen, increasing solubility in polar solvents compared to the ethyl analog .
- Alkyl Chain Length : N-(4-butylphenyl)butanamide exhibits higher molecular weight and lipophilicity than the ethyl variant, impacting bioavailability .
- Electron-Withdrawing Groups : The acetyl group in N-(4-acetylphenyl)butanamide enhances electrophilicity, making it reactive in condensation reactions .
Critical Analysis of Structural Modifications
- Hydrogen Bonding: Compounds with hydroxyl or amino groups (e.g., N-(4-aminophenyl)butanamide, ) exhibit enhanced intermolecular interactions, improving crystallinity .
- Steric Effects : Bulky substituents like tert-butyl () or cyclopropanesulfonamide () can hinder enzymatic degradation, enhancing metabolic stability .
- Bioisosteric Replacements : Replacing ethyl with ethoxy or acetyl groups alters pharmacokinetic profiles, enabling tailored drug design .
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